molecular formula C6H6KNO2S B2439264 Potassium 2-(thiazol-2-yl)propanoate CAS No. 2287287-28-7

Potassium 2-(thiazol-2-yl)propanoate

Cat. No.: B2439264
CAS No.: 2287287-28-7
M. Wt: 195.28
InChI Key: BYXDZYOHKMEHQV-UHFFFAOYSA-M
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Description

Potassium 2-(thiazol-2-yl)propanoate is an organic salt with the chemical formula C₆H₆KNO₂S. This compound is known for its unique structure, which includes a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts specific chemical properties to the compound, making it valuable in various scientific research applications .

Mechanism of Action

Target of Action

Potassium 2-(thiazol-2-yl)propanoate, also known as Potassium;2-(1,3-thiazol-2-yl)propanoate, is a compound that belongs to the thiazole class of heterocyclic compounds . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various biological targets, depending on the specific functional groups attached to the thiazole ring .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable this compound to interact with its targets in a specific manner, leading to the observed biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect pathways related to oxidative stress .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by thiazole derivatives, the effects of this compound could potentially include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and hence its efficacy . Additionally, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(thiazol-2-yl)propanoate typically involves the reaction of 2-bromo-1,3-thiazole with potassium propanoate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(thiazol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 2-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(thiazol-2-yl)propanoate is unique due to its specific propanoate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Potassium 2-(thiazol-2-yl)propanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole class of heterocyclic compounds. The thiazole ring is characterized by a five-membered aromatic structure containing sulfur and nitrogen, which contributes to the compound's reactivity and interaction with biological targets. The compound exhibits moderate solubility in water and higher solubility in organic solvents, influencing its bioavailability and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, leading to various biochemical changes. The compound has been investigated for several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, compounds with similar thiazole moieties demonstrated notable potency against pathogens such as Staphylococcus aureus with MIC values significantly lower than standard antibiotics like azithromycin .
  • Anticancer Properties : Research has indicated that thiazole derivatives can induce cytotoxic effects in cancer cell lines. For example, certain synthesized thiazole derivatives exhibited IC50 values indicating strong inhibitory effects on tumor growth, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : In vitro studies have highlighted the anti-inflammatory potential of thiazole derivatives, showing their ability to modulate inflammatory pathways effectively .

Case Studies

  • Antibacterial Activity :
    • A study synthesized novel thiazole derivatives and evaluated their antibacterial activity. Compounds demonstrated MIC values as low as 10 µg/mL against Staphylococcus aureus, outperforming conventional antibiotics .
  • Cytotoxicity Assessment :
    • Various thiazole derivatives were tested against human cancer cell lines. One compound showed an IC50 value of 1.61 µg/mL, indicating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .
  • Molecular Dynamics Simulations :
    • Docking studies revealed that thiazole compounds bind effectively to target proteins involved in bacterial resistance mechanisms, suggesting a rationale for their antibacterial efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound suggest a favorable profile for therapeutic applications. The compound's solubility characteristics enhance its absorption in biological systems. Toxicological assessments indicate that while some derivatives exhibit low toxicity (LD50 values ranging from 2.324 to 2.546), further studies are necessary to evaluate long-term safety profiles .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Potassium;2-(1,3-thiazol-2-yl)acetateAcetate groupAntimicrobial
Potassium;2-(1,3-thiazol-2-yl)butanoateButanoate groupAnticancer
This compoundPropanoate groupAntimicrobial, anticancer

This compound stands out due to its specific propanoate group, which imparts unique chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

potassium;2-(1,3-thiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.K/c1-4(6(8)9)5-7-2-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXDZYOHKMEHQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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